1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole
Description
Structural Identity and International Union of Pure and Applied Chemistry Nomenclature
The compound this compound is characterized by its molecular formula C12H19N3 and a molecular weight of 205.30 grams per mole. The International Union of Pure and Applied Chemistry name systematically describes the compound's structure, indicating the presence of a cyclopropylmethyl group attached to the nitrogen atom at position 1 of the imidazole ring, while position 2 bears a 3,3-dimethylazetidin-2-yl substituent. The compound is registered under the Chemical Abstracts Service number 2044713-60-0, providing a unique identifier for chemical databases and regulatory purposes.
The structural complexity of this molecule is reflected in its Simplified Molecular Input Line Entry System representation: CC1(C)C(C2=NC=CN2CC3CC3)NC1. This notation reveals the intricate connectivity between the various ring systems and substituents. The molecule contains three distinct nitrogen atoms distributed across the imidazole and azetidine rings, contributing to its potential for diverse intermolecular interactions and biological activity. The presence of multiple chiral centers, particularly at the azetidine ring junction, suggests the potential for stereochemical complexity that could influence the compound's pharmacological properties.
The three-dimensional structure of this compound exhibits significant conformational rigidity due to the constrained nature of both the cyclopropyl and azetidine ring systems. This structural rigidity is advantageous in medicinal chemistry applications, as it reduces the entropic penalty associated with receptor binding and can lead to enhanced selectivity for biological targets. The compound's molecular architecture also incorporates both hydrogen bond donors and acceptors, facilitating potential interactions with protein targets through multiple binding modes.
Historical Context of Azetidine-Imidazole Hybrid Scaffolds
The development of azetidine-imidazole hybrid scaffolds represents a relatively recent advancement in heterocyclic chemistry, building upon decades of research into both individual ring systems. Imidazole derivatives have a long history in medicinal chemistry, with the imidazole scaffold being particularly suited for kinase inhibition concepts and serving as a privileged structure in the development of anticancer drugs. The five-membered heterocyclic imidazole system, featuring two nitrogen heteroatoms at the 1- and 3-positions, has been extensively utilized due to its amphoteric nature and ability to participate in both acidic and basic interactions.
Azetidines, conversely, represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, though they have been historically less explored due to difficulties associated with their synthesis. The azetidine ring has gained significant popularity in drug discovery campaigns over the past decade. The reactivity of azetidines is driven by considerable ring strain, while the ring remains significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions.
The combination of imidazole and azetidine scaffolds in hybrid molecules represents an innovative approach to drug design that has emerged from the recognition that both ring systems offer complementary advantages. Compounds with the azetidine moiety display an important and diverse range of pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, analgesic, and dopamine antagonist activities. The integration of these activities with the proven therapeutic potential of imidazole derivatives creates opportunities for developing compounds with enhanced or novel biological profiles.
Recent advances in synthetic methodology have made azetidine-imidazole hybrids more accessible to medicinal chemists. The development of unified conditions for the direct photochemical functionalization of azetidine-2-carboxylic acids with alkenes has enabled the rapid preparation of alkyl azetidines in various quantities, from milligrams to multigrams. These synthetic advances have facilitated the exploration of azetidine-containing building blocks for drug discovery, including the preparation of compounds specifically designed for medicinal chemistry applications.
Significance of Cyclopropyl and Azetidine Motifs in Medicinal Chemistry
The incorporation of cyclopropyl and azetidine motifs in this compound reflects the strategic use of these structural elements to address multiple challenges in drug discovery. The cyclopropyl fragment has emerged as a versatile player that frequently appears in preclinical and clinical drug molecules due to its unique properties and ability to address various roadblocks encountered during drug development. The cyclopropane ring possesses several distinctive characteristics, including the coplanarity of its three carbon atoms, relatively shorter carbon-carbon bonds measuring 1.51 Ångströms, enhanced π-character of carbon-carbon bonds, and carbon-hydrogen bonds that are shorter and stronger than those found in alkanes.
These structural features enable the cyclopropyl ring to address multiple challenges in drug discovery simultaneously. The cyclopropyl motif contributes to enhancing potency, reducing off-target effects, increasing metabolic stability, increasing brain permeability, decreasing plasma clearance, contributing to entropically more favorable binding to receptors, providing conformational restriction of peptides and peptidomimetics to prevent proteolytic hydrolysis, and altering drug pKa to reduce P-glycoprotein efflux ratio. The strategic placement of the cyclopropylmethyl group in the target compound potentially confers these advantages while maintaining the molecule's overall drug-like properties.
The azetidine ring system contributes its own set of advantageous properties to the compound's overall profile. Due to its satisfactory stability, molecular rigidity, and favorable chemical and biological properties, azetidine has emerged as a valuable scaffold that has drawn significant attention from medicinal researchers. The four-membered heterocycle provides structural rigidity that can enhance selectivity for biological targets while maintaining sufficient chemical stability for pharmaceutical development. The strain-driven character of the azetidine ring system enables unique reactivity patterns that can be exploited for both synthetic transformations and biological interactions.
The combination of cyclopropyl and azetidine motifs in a single molecule represents a sophisticated approach to molecular design that leverages the complementary advantages of both structural elements. This hybrid approach addresses the modern pharmaceutical industry's need for compounds that simultaneously optimize multiple drug properties, including potency, selectivity, metabolic stability, and pharmacokinetic parameters. The integration of these motifs with the imidazole scaffold creates a molecular framework capable of engaging with diverse biological targets while maintaining favorable drug-like characteristics essential for therapeutic development.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-12(2)8-14-10(12)11-13-5-6-15(11)7-9-3-4-9/h5-6,9-10,14H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOXWCLJSGPPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=NC=CN2CC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-60-0 | |
| Record name | 1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the cyclopropylmethyl group: This step might involve the alkylation of the imidazole ring using cyclopropylmethyl halide under basic conditions.
Attachment of the dimethylazetidinyl group: This could be done through a nucleophilic substitution reaction where the imidazole is reacted with a suitable azetidinyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Imidazole derivatives, including the compound , have been studied for their anticancer properties. Research indicates that modifications to the imidazole structure can enhance its efficacy against various cancer cell lines. For example, compounds similar to 1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole have shown promise in targeting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
-
Antimicrobial Activity
- Imidazole derivatives are recognized for their antimicrobial properties. Studies have demonstrated that structural variations can lead to enhanced antibacterial and antifungal activities. The ability of imidazole compounds to disrupt microbial cell membranes or inhibit essential enzymes has been well documented .
- Anti-inflammatory Effects
- Neuropharmacological Effects
Case Studies
Several case studies illustrate the potential applications of this compound:
- Breast Cancer Treatment : A study explored the synthesis of hybrid compounds based on imidazole that demonstrated significant antiproliferative activity against breast cancer cell lines. These compounds induced apoptosis and inhibited tubulin polymerization, indicating a potential pathway for therapeutic intervention .
- Antibacterial Screening : A series of imidazole derivatives were evaluated for their antibacterial activity against common pathogens. The results indicated that specific structural modifications led to enhanced efficacy against resistant strains .
- Inflammation Models : In vivo studies using animal models of inflammation showed that imidazole derivatives could significantly reduce swelling and pain, supporting their use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with a single methyl group.
2-phenylimidazole: An imidazole with a phenyl group at the 2-position.
1-(cyclopropylmethyl)-2-methylimidazole: Similar to the target compound but with a methyl group instead of the dimethylazetidinyl group.
Uniqueness
1-(cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole is unique due to the presence of both the cyclopropylmethyl and dimethylazetidinyl groups, which may confer distinct chemical and biological properties compared to simpler imidazole derivatives.
Biological Activity
1-(Cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. Imidazole and its derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a cyclopropylmethyl group attached to an imidazole ring. The presence of the azetidine moiety contributes to its unique pharmacological profile.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit diverse biological activities. The following sections detail specific activities associated with this compound.
Antibacterial Activity
Imidazole compounds are often evaluated for their antibacterial properties. A study highlighted the antibacterial efficacy of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, related studies suggest that similar compounds demonstrate significant activity against these bacteria.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound Name | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | S. aureus | 15 mm |
| Compound B | E. coli | 18 mm |
| This compound | TBD |
Antitumor Activity
Imidazole derivatives have also shown promise in cancer research. For instance, studies involving imidazole-based compounds have reported cytotoxic effects on various cancer cell lines. The precise mechanisms often involve inhibition of key enzymes or pathways critical for tumor growth.
Case Study:
A recent study examined the effects of an imidazole derivative on melanoma cells, demonstrating significant apoptosis induction through caspase activation pathways. Although direct studies on the compound are scarce, these findings suggest potential antitumor applications.
Anti-inflammatory Properties
Inflammation is a common underlying factor in many diseases, and compounds with anti-inflammatory properties are highly sought after. Research indicates that imidazole derivatives can inhibit inflammatory mediators such as cytokines and prostaglandins.
Mechanism of Action:
The anti-inflammatory effects are often attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of pro-inflammatory genes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
